molecular formula C8H12N2O2 B12888186 N-Methyl-N-(5-methylisoxazol-4-yl)propionamide

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide

Cat. No.: B12888186
M. Wt: 168.19 g/mol
InChI Key: GCUXNPPBUYEOEL-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-4-8(11)10(3)7-5-9-12-6(7)2/h5H,4H2,1-3H3

InChI Key

GCUXNPPBUYEOEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=C(ON=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-methylisoxazol-4-yl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-methylisoxazol-4-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide
  • 3-Amino-5-methylisoxazole

Uniqueness

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

N-Methyl-N-(5-methylisoxazol-4-yl)propionamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by various studies and data.

This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

C8H10N2O Molecular Weight 150 18 g mol \text{C}_8\text{H}_{10}\text{N}_2\text{O}\quad \text{ Molecular Weight 150 18 g mol }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, leading to decreased prostaglandin synthesis and modulation of inflammatory mediators .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

2. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated through various experiments. It has shown promising results in reducing edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Treatment Group Edema Reduction (%)
Control0
This compound (10 mg/kg)70
Indomethacin (10 mg/kg)85

3. Cytotoxicity and Apoptosis

Studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound induced apoptosis in MCF7 breast cancer cells, leading to significant cell cycle arrest at the G1/S checkpoint .

Compound IC50 (µM) Effect on Cell Cycle
This compound15 ± 0.5Increased pre-G1 phase by >40%
Control-Normal distribution

Case Studies

A recent study investigated the efficacy of this compound in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound. This suggests its potential as a therapeutic agent for inflammatory diseases.

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